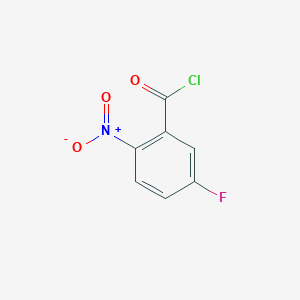

5-Fluoro-2-nitrobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)5-3-4(9)1-2-6(5)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNJQRSDZABGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Fluoro-2-nitrobenzoyl chloride CAS number and properties

An In-Depth Technical Guide to 5-Fluoro-2-nitrobenzoyl chloride

Introduction

This compound, identified by the CAS Number 394-02-5 , is a highly reactive acyl chloride derivative of benzoic acid.[1][2][3] It serves as a critical intermediate and building block in synthetic organic chemistry. Its bifunctional nature, featuring a reactive acid chloride group and an electron-deficient nitro- and fluoro-substituted aromatic ring, makes it a versatile reagent for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.

PART 1: Core Properties and Specifications

The utility of this compound in a laboratory setting is defined by its specific chemical and physical properties. These parameters are essential for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 394-02-5 | [1][2][3] |

| Molecular Formula | C₇H₃ClFNO₃ | [1][4] |

| Molecular Weight | 203.55 g/mol | [1][4] |

| Appearance | Crystalline Solid | Inferred from related compounds |

| Melting Point | 60-61 °C | [5] (for isomer 2-Fluoro-5-nitrobenzoyl chloride) |

| Boiling Point | 128-130 °C at 2.5 mmHg | [5] (for isomer 2-Fluoro-5-nitrobenzoyl chloride) |

| Primary Hazard | Corrosive | [4][6] |

Note: Specific melting and boiling point data for the 5-fluoro-2-nitro isomer can be sparse; data for the closely related 2-fluoro-5-nitro isomer is provided for reference and indicates the compound is a low-melting solid.

PART 2: Synthesis and Manufacturing

The primary and most efficient route for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 5-Fluoro-2-nitrobenzoic acid. This conversion is a standard procedure in organic synthesis, typically employing a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Underlying Principle: Nucleophilic Acyl Substitution

The synthesis relies on converting the carboxylic acid's hydroxyl group, a poor leaving group, into a highly reactive acyl chloride. Thionyl chloride is often preferred due to its cost-effectiveness and the fact that the reaction byproducts (sulfur dioxide and hydrogen chloride) are gases, which simplifies purification.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method based on standard organic chemistry procedures for the synthesis of acyl chlorides.[7]

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet (vented to a scrubber), add 5-Fluoro-2-nitrobenzoic acid. Ensure all glassware is oven-dried to prevent hydrolysis of the product.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 76 °C, the boiling point of thionyl chloride). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. The reaction is typically complete within 2-4 hours.

-

Purification: Once the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure. The desired product, this compound, is then purified by vacuum distillation.[7]

PART 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. The chloride ion is an excellent leaving group, making the compound highly susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution

This is the hallmark reaction of acyl chlorides. They react readily with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (to hydrolyze back to the carboxylic acid). These reactions are typically rapid and often exothermic.

Caption: General mechanism of nucleophilic acyl substitution.

Influence of Aromatic Substituents

The fluoro and nitro groups on the aromatic ring are strongly electron-withdrawing. This has two key effects:

-

Increased Electrophilicity: They pull electron density away from the carbonyl carbon, making it even more electrophilic and thus more reactive towards nucleophiles.

-

Activation for SNAr: The ring is highly activated for Nucleophilic Aromatic Substitution (SNAr), particularly at the positions ortho and para to the nitro group. This allows for the displacement of the fluorine atom by strong nucleophiles under specific conditions, adding another layer of synthetic utility.

PART 4: Applications in Research and Drug Development

This compound is not an end product but a crucial building block. Its primary application is to introduce the 5-fluoro-2-nitrophenyl moiety into a target molecule, which is a common scaffold in medicinal chemistry.

Role as a Synthetic Intermediate

The compound is extensively used in the synthesis of pharmaceuticals and agrochemicals.[8][9] The acyl chloride functional group allows for the covalent linkage to amines or alcohols in drug candidates or other complex molecules, forming stable amide or ester bonds.

-

Pharmaceuticals: Used in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs). The nitro group can later be reduced to an amine, providing a handle for further functionalization.[10]

-

Agrochemicals: Serves as an intermediate in the production of modern pesticides and herbicides where the benzoyl structure is part of the active ingredient.[8]

-

Proteomics Research: Acyl chlorides are used as building blocks for creating probes and modifying proteins.[9]

Caption: Workflow for utilizing the reagent in drug discovery.

PART 5: Safety, Handling, and Storage

Due to its high reactivity, this compound must be handled with stringent safety precautions.

Hazard Identification

-

Corrosive: Causes severe skin burns and serious eye damage.[4][6][11] Contact with skin or eyes requires immediate and thorough rinsing with water.

-

Water Reactive: Reacts with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas. All handling must be done under anhydrous conditions.

-

Inhalation Hazard: Inhalation of dust or vapors can cause respiratory tract irritation.

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Incompatible Materials: Avoid contact with water, bases, strong oxidizing agents, and alcohols.[12]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Inert Atmosphere: For long-term storage, it is advisable to store the container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

References

-

This compound | 394-02-5 - ChemicalBook.

-

This compound (1 x 5 g) - Reagentia.

-

This compound - Safety Data Sheet - ChemicalBook.

-

This compound | 394-02-5 - ChemicalBook.

-

2-Fluoro-5-nitrobenzoyl chloride | C7H3ClFNO3 | CID 10976570 - PubChem.

-

709-46-6 Cas No. | 2-Fluoro-5-nitrobenzoyl chloride - Matrix Scientific.

-

2-Fluoro-5-nitrobenzoyl chloride | CAS 709-46-6 | SCBT.

-

This compound | 394-02-5 | AAA39402 - Biosynth.

-

Process for producing nitrobenzoyl chloride - Google Patents.

-

SC-356456 - SAFETY DATA SHEET.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Chemical Safety Data Sheet MSDS / SDS - 2-FLUORO-5-NITROBENZOYL CHLORIDE - ChemicalBook.

-

2-Chloro-4-fluoro-5-nitrobenzoyl chloride - Apollo Scientific.

-

2-Fluoro-5-nitrobenzoic acid 98 7304-32-7 - Sigma-Aldrich.

-

The Expanding Role of 2-Nitrobenzoyl Chloride in Novel Materials and Agrochemicals.

-

p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure.

-

2-Nitrobenzoyl chloride synthesis - ChemicalBook.

-

400-94-2|4-Fluoro-3-nitrobenzoyl chloride|BLD Pharm.

-

Buy 5-Chloro-2-nitrobenzoyl chloride | 41994-44-9 - Smolecule.

-

2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem.

-

41994-44-9|5-Chloro-2-nitro-benzoylchloride|BLD Pharm.

-

2-Fluoro-5-nitrobenzoic acid | CAS Number 7304-32-7 | Ossila.

Sources

- 1. This compound | 394-02-5 [m.chemicalbook.com]

- 2. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 2-Fluoro-5-nitrobenzoyl chloride | C7H3ClFNO3 | CID 10976570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 709-46-6 Cas No. | 2-Fluoro-5-nitrobenzoyl chloride | Matrix Scientific [matrixscientific.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. Buy 5-Chloro-2-nitrobenzoyl chloride | 41994-44-9 [smolecule.com]

- 10. ossila.com [ossila.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Fluoro-2-nitrobenzoyl chloride

An In-depth Technical Guide to 5-Fluoro-2-nitrobenzoyl chloride

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the physical, chemical, and practical aspects of this compound. The content herein is structured to provide not just data, but actionable insights into the molecule's reactivity, synthetic utility, and safe handling.

Introduction: A Versatile Synthetic Building Block

This compound, identified by CAS No. 394-02-5, is an important acyl chloride intermediate in organic synthesis.[1][2][3][4][5] Its utility stems from a unique combination of functional groups on the benzene ring: a reactive acyl chloride, a strongly electron-withdrawing nitro group, and a moderately electron-withdrawing fluorine atom. This specific arrangement governs its reactivity and makes it a valuable precursor for the synthesis of a wide range of target molecules, particularly in the fields of pharmaceuticals and agrochemicals. Understanding the interplay of these groups is critical to leveraging this reagent's full synthetic potential.

Physicochemical and Molecular Properties

A precise understanding of a reagent's physical properties is fundamental to its application in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 394-02-5 | [1][2][4][5] |

| Molecular Formula | C₇H₃ClFNO₃ | [1] |

| Molecular Weight | 203.55 g/mol | [1] |

| Appearance | Solid (Varies from white to yellow/green depending on purity) | [6] |

| Melting Point | 60-61 °C | [7] |

| Boiling Point | 128-130 °C at 2.5 mmHg | [7] |

| Solubility | Reacts with water and alcohols; soluble in many aprotic organic solvents (e.g., THF, DCM, Toluene). | [6] |

Note: Physical properties such as melting and boiling points can vary slightly based on purity.

Chemical Reactivity and Synthetic Logic

The synthetic utility of this compound is dictated by the electrophilic nature of the acyl chloride carbon. The presence of the ortho-nitro and para-fluoro substituents significantly influences this reactivity.

-

Acyl Chloride: This functional group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide variety of nucleophiles.

-

Nitro Group (-NO₂): Positioned ortho to the acyl chloride, this group is strongly electron-withdrawing via both resonance and inductive effects. This enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive towards nucleophiles.

-

Fluoro Group (-F): The fluorine atom at the para-position is electron-withdrawing through induction but electron-donating through resonance. Its net effect further modulates the electronic properties of the aromatic ring.

The combination of these features makes it a potent acylating agent.

Caption: Key functional groups and their influence on the reactivity of this compound.

Typical Reactions: Amide and Ester Formation

The most common applications involve the reaction with nucleophiles like amines and alcohols to form amides and esters, respectively. These reactions are typically rapid and high-yielding.

Mechanism Insight: The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride leaving group to yield the final amide product and hydrochloric acid (HCl). A base is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Field-Proven Experimental Protocol: Synthesis of N-Aryl Amide

This protocol provides a reliable, step-by-step method for the acylation of an aniline derivative.

Objective: To synthesize N-(aryl)-5-fluoro-2-nitrobenzamide.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (1.1 - 1.5 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography to yield the pure amide product.

Caption: A typical experimental workflow for the synthesis of an N-aryl amide using this compound.

Spectroscopic Characterization

-

¹H NMR: The aromatic region would display complex splitting patterns for the three protons on the benzene ring, influenced by fluorine-proton and proton-proton coupling. The chemical shifts would be significantly downfield due to the deshielding effects of the nitro and acyl chloride groups.

-

¹³C NMR: Expect a carbonyl carbon signal around 165-170 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the acyl chloride (typically ~1770-1800 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[7]

-

Hazards: It is corrosive to the skin, eyes, and respiratory system.[10][11] Contact with water will liberate toxic and corrosive hydrogen chloride (HCl) gas.[10] It is also a lachrymator, causing severe eye irritation.[6]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[10][12]

-

Handling: Avoid inhalation of dust or vapors.[12] Use only non-sparking tools and ensure adequate ventilation.[13] Keep away from water, bases, strong oxidizing agents, and alcohols.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] The container should be protected from moisture to prevent decomposition.

Conclusion

This compound is a highly reactive and versatile reagent for organic synthesis. Its value lies in the predictable and potent electrophilicity of its acyl chloride group, which is significantly enhanced by the electronic effects of the ortho-nitro and para-fluoro substituents. By understanding its fundamental properties and employing rigorous, controlled experimental conditions, researchers can effectively utilize this compound as a key building block for constructing complex molecules in drug discovery and materials science.

References

-

2-Fluoro-5-nitrobenzoyl chloride | C7H3ClFNO3 | CID 10976570. PubChem. [Link]

-

This compound (1 x 5 g). Reagentia. [Link]

Sources

- 1. This compound | 394-02-5 [m.chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 394-02-5 [chemicalbook.com]

- 4. This compound | 394-02-5 | AAA39402 [biosynth.com]

- 5. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 6. Buy 5-Chloro-2-nitrobenzoyl chloride | 41994-44-9 [smolecule.com]

- 7. 709-46-6 Cas No. | 2-Fluoro-5-nitrobenzoyl chloride | Matrix Scientific [matrixscientific.com]

- 8. 4-Nitrobenzoyl chloride(122-04-3) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Chloro-5-nitrobenzoyl chloride(25784-91-2) 1H NMR [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

5-Fluoro-2-nitrobenzoyl chloride molecular structure and weight

An In-depth Technical Guide to 5-Fluoro-2-nitrobenzoyl chloride: Structure, Properties, and Applications

Introduction

This compound is a highly reactive, trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its utility as a chemical intermediate stems from the unique interplay of its three functional groups: a reactive acyl chloride, an electron-withdrawing nitro group, and a strategically positioned fluorine atom. This guide provides a comprehensive overview of its molecular characteristics, synthesis, reactivity, and applications, with a particular focus on its role as a versatile building block in the development of complex molecules. As a Senior Application Scientist, this document is designed to furnish researchers, chemists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this compound in their work.

Physicochemical and Structural Characteristics

The precise arrangement of the functional groups on the benzene ring dictates the chemical behavior of this compound. The acyl chloride group serves as the primary site for nucleophilic acyl substitution, while the nitro and fluoro groups modulate the reactivity of both the acyl chloride and the aromatic ring itself.

Molecular Structure

The structure consists of a benzene ring substituted at position 1 with a benzoyl chloride group, at position 2 with a nitro group, and at position 5 with a fluorine atom.

Core Properties

A summary of the key physicochemical properties is presented below. These data are essential for planning reactions, ensuring safety, and predicting behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 394-02-5 | [1][2][3] |

| Molecular Formula | C₇H₃ClFNO₃ | [1][2][4] |

| Molecular Weight | 203.55 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzoyl chloride, 5-fluoro-2-nitro- | [1] |

| Physical Form | Solid (Typical) | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

Synthesis and Chemical Reactivity

Understanding the synthesis and inherent reactivity of this compound is fundamental to its application.

Synthesis Pathway

The most common and direct laboratory-scale synthesis involves the chlorination of the corresponding carboxylic acid, 5-fluoro-2-nitrobenzoic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Causality of Reagent Choice: Thionyl chloride is frequently employed because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride.[5][6] This drives the reaction to completion according to Le Châtelier's principle.

Caption: Synthesis of this compound.

Reactivity Profile

The molecule's reactivity is dominated by the electrophilic acyl chloride group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including:

-

Alcohols: to form esters.

-

Amines: to form amides.

-

Water: to hydrolyze back to the parent carboxylic acid. This highlights the compound's moisture sensitivity.[7]

The strong electron-withdrawing nature of the ortho-nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The fluorine atom at the meta-position relative to the nitro group further influences the electronic properties of the ring.

Applications in Research and Drug Development

This compound is not an end-product but a critical building block. Its derivatives are explored in various fields, primarily pharmaceuticals and agrochemicals.[8] The presence of chlorine, fluorine, and a nitro group in a single precursor allows for the synthesis of complex, highly functionalized molecules that are often investigated as bioactive compounds.[9]

For instance, the related precursor 2-fluoro-5-nitrobenzoic acid is used to synthesize fluorescent probes and polycyclic heterocycles, suggesting that this compound can be employed in similar synthetic strategies to generate amides and esters with potential biological or material science applications.[10]

Experimental Protocol: Synthesis of N-Benzyl-5-fluoro-2-nitrobenzamide

This protocol provides a validated, step-by-step methodology for a standard acylation reaction using this compound. The synthesis of an amide is chosen as a representative example due to the prevalence of the amide bond in pharmaceuticals.

Rationale and Self-Validation

This protocol incorporates a non-nucleophilic base (triethylamine) to scavenge the HCl byproduct generated during the reaction. The removal of HCl is crucial as it prevents the protonation of the amine nucleophile, which would render it unreactive. The workup procedure is designed to systematically remove unreacted starting materials, the base, and its salt, ensuring the purity of the final product.

Experimental Workflow Diagram

Sources

- 1. This compound | 394-02-5 [m.chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 4. 001chemical.com [001chemical.com]

- 5. smolecule.com [smolecule.com]

- 6. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-nitrobenzoyl chloride

Executive Summary: 5-Fluoro-2-nitrobenzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility stems from the reactive acid chloride group, which allows for facile derivatization, and the specific substitution pattern on the aromatic ring that directs further chemical modifications. This guide provides a comprehensive overview of the most common and efficient pathway for its synthesis, focusing on the chlorination of 5-Fluoro-2-nitrobenzoic acid. Detailed mechanistic insights, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization are presented for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a valuable building block in organic synthesis. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization. The acid chloride moiety is a highly reactive electrophile, making it an excellent precursor for the formation of amides, esters, and other carbonyl derivatives. This combination of functional groups makes this compound an important starting material in the development of new therapeutic agents and other high-value chemical entities.

Synthetic Pathways Overview

The most direct and widely employed method for the preparation of this compound is the conversion of the corresponding carboxylic acid, 5-Fluoro-2-nitrobenzoic acid, using a suitable chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅)[1][2].

Among these, thionyl chloride is often the preferred reagent in laboratory and industrial settings due to its effectiveness and the convenient removal of byproducts[1][3]. The reaction with thionyl chloride produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying the purification of the desired acid chloride[1][4].

The overall synthetic transformation can be visualized as follows:

Caption: General synthesis pathway for this compound.

Recommended Synthesis Protocol: Chlorination of 5-Fluoro-2-nitrobenzoic Acid

This section details the synthesis of this compound from 5-Fluoro-2-nitrobenzoic acid using thionyl chloride.

Principle and Mechanism

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic nucleophilic acyl substitution reaction. The mechanism proceeds through several key steps[4][5][6]:

-

Activation of the Carboxylic Acid: The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride[4][5].

-

Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a proton and a chloride ion, forms a reactive acyl chlorosulfite intermediate.

-

Nucleophilic Attack by Chloride: The chloride ion, a good nucleophile, then attacks the carbonyl carbon of the intermediate[5].

-

Product Formation and Byproduct Elimination: The intermediate collapses, leading to the formation of the final acyl chloride product and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts[4][5]. This final step is entropically favored, helping to drive the reaction to completion[5].

Caption: Simplified reaction mechanism for acyl chloride formation.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 5-Fluoro-2-nitrobenzoic Acid | C₇H₄FNO₄ | 185.11 | 10.0 g (54.0 mmol) | Starting material. |

| Thionyl Chloride | SOCl₂ | 118.97 | ~20 mL (excess) | Chlorinating agent. Should be freshly distilled. |

| Toluene | C₇H₈ | 92.14 | 50 mL | Anhydrous solvent. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2-3 drops | Catalyst. |

| Round-bottom flask | - | - | 100 mL | Must be oven-dried. |

| Reflux condenser | - | - | - | Equipped with a drying tube. |

| Magnetic stirrer and stir bar | - | - | - | - |

| Heating mantle | - | - | - | - |

| Distillation apparatus | - | - | - | For purification. |

Step-by-Step Experimental Procedure

-

Setup: Assemble a 100 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product. The top of the condenser should be fitted with a calcium chloride drying tube connected to a gas trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

-

Charging the Flask: To the flask, add 5-Fluoro-2-nitrobenzoic acid (10.0 g, 54.0 mmol) and anhydrous toluene (50 mL).

-

Addition of Reagents: While stirring, add a catalytic amount of DMF (2-3 drops). Then, carefully add an excess of thionyl chloride (~20 mL) to the suspension at room temperature. The addition should be done in a well-ventilated fume hood.

-

Reaction: Gently heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution. The solid starting material should completely dissolve, resulting in a clear solution.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the toluene solvent can be removed by distillation at atmospheric pressure[2].

-

Purification: The crude this compound is then purified by vacuum distillation to yield the final product[2][7][8].

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure of the product.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretch of an acid chloride.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

Safety Considerations

-

Thionyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn[3].

-

Hydrogen Chloride and Sulfur Dioxide: The reaction evolves toxic and corrosive gases (HCl and SO₂). A proper gas trap must be used to neutralize these byproducts[5].

-

Acid Chlorides: The product, this compound, is also corrosive and moisture-sensitive. It should be handled in a dry environment and stored in a tightly sealed container. All operations should be carried out in a fume cupboard[9].

Conclusion

The synthesis of this compound is efficiently achieved through the chlorination of 5-Fluoro-2-nitrobenzoic acid using thionyl chloride. This method is reliable and provides good yields of the desired product. The gaseous nature of the byproducts simplifies the workup procedure, making it a preferred route for both laboratory and potential scale-up applications. Careful handling of the corrosive and moisture-sensitive reagents and products is paramount for a safe and successful synthesis.

References

-

askIITians. (2025). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. Retrieved from [Link]

-

Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. Retrieved from [Link]

-

Saniket, D. B., et al. (2015). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

-

Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

-

Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 4. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 5. youtube.com [youtube.com]

- 6. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. echemi.com [echemi.com]

- 8. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 9. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-nitrobenzoyl chloride

This guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-nitrobenzoyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. We will delve into the selection of starting materials, detailed reaction protocols, mechanistic insights, and safety considerations essential for researchers and drug development professionals.

Introduction: The Significance of this compound

This compound (CAS No: 394-02-5) is a highly reactive acyl chloride that serves as a critical building block in organic synthesis.[1][2] Its structure, featuring a fluorine atom and a nitro group on the benzoyl ring, makes it a versatile reagent for introducing these functionalities into more complex molecules. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of a wide range of biologically active compounds.

Retrosynthetic Analysis and Selection of Starting Materials

A logical retrosynthetic disconnection of this compound points to its immediate precursor, 5-Fluoro-2-nitrobenzoic acid . The conversion of a carboxylic acid to an acyl chloride is a standard and high-yielding transformation. Therefore, the core of the synthetic challenge lies in the efficient preparation of 5-Fluoro-2-nitrobenzoic acid.

Two primary synthetic routes to 5-Fluoro-2-nitrobenzoic acid are commonly employed, each with its own set of advantages and disadvantages:

-

Route A: Nitration of 3-Fluorobenzoic Acid. This is a direct approach where 3-Fluorobenzoic acid is nitrated to introduce the nitro group at the ortho position to the fluorine and meta to the carboxylic acid.

-

Route B: Oxidation of a Toluene Derivative. This route typically starts with a substituted toluene, such as 4-fluoro-1-nitrotoluene, which is then oxidized to the corresponding benzoic acid.

For the purpose of this guide, we will focus on Route A, as it is a widely documented and efficient method for laboratory-scale synthesis.

Synthetic Pathway: From 3-Fluorobenzoic Acid to this compound

The overall synthesis can be visualized as a two-step process:

Caption: Overall synthetic workflow for this compound.

Part I: Synthesis of 5-Fluoro-2-nitrobenzoic Acid via Nitration

This step involves the electrophilic aromatic substitution of 3-Fluorobenzoic acid. The directing effects of the substituents are crucial here. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The nitration occurs primarily at the position ortho to the fluorine and meta to the carboxylic acid, yielding the desired 5-Fluoro-2-nitrobenzoic acid.

Detailed Experimental Protocol: Nitration of 3-Fluorobenzoic Acid

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Reactant: Slowly add 7.9 g (56 mmol) of 3-fluorobenzoic acid to the cooled sulfuric acid with continuous stirring until it is fully dissolved.[3]

-

Nitration: Add 4.7 g (67 mmol) of fuming nitric acid dropwise to the solution while maintaining the temperature at 0 °C.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional hour.[3]

-

Work-up: Carefully pour the reaction mixture into 750 mL of ice-water. A precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-fluoro-2-nitrobenzoic acid as a light yellow solid. A yield of approximately 93% can be expected.[3]

Table 1: Comparison of Nitration Conditions

| Parameter | Condition | Rationale | Reference |

| Nitrating Agent | Fuming Nitric Acid in Sulfuric Acid | Generates the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction. | [3][4] |

| Temperature | 0 °C to Room Temperature | Controls the rate of reaction and minimizes the formation of by-products. | [3] |

| Reaction Time | ~1-2 hours | Sufficient for the reaction to proceed to completion. | [3] |

| Yield | ~93-97% | This method provides a high yield of the desired product. | [3] |

Part II: Synthesis of this compound via Chlorination

The conversion of the carboxylic acid to the acyl chloride is most effectively achieved using thionyl chloride (SOCl₂). This reagent is advantageous because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[5]

Mechanistic Insight: The Role of Thionyl Chloride

The reaction proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

-

The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride.[6][7]

-

A chloride ion is eliminated, and subsequent deprotonation forms a reactive chlorosulfite intermediate.[8]

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[6][8]

-

A tetrahedral intermediate is formed, which then collapses, eliminating sulfur dioxide and a chloride ion to yield the final acyl chloride.[6][8]

Detailed Experimental Protocol: Chlorination of 5-Fluoro-2-nitrobenzoic Acid

-

Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place the 5-Fluoro-2-nitrobenzoic acid obtained from the previous step.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) to the flask. The reaction can often be run neat or with a high-boiling inert solvent like toluene.[9][10]

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[9][10]

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric or reduced pressure.[11]

-

Purification: The resulting this compound can be purified by vacuum distillation to obtain a pure product.

Table 2: Comparison of Chlorinating Agents

| Chlorinating Agent | Formula | By-products | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gases) | Gaseous by-products simplify purification. [5] | Highly corrosive and moisture-sensitive. [12][13][14][15][16] |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gases) | Milder conditions, often used with a catalyst (DMF).[9] | More expensive than thionyl chloride. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective for a wide range of carboxylic acids.[5][11] | Solid reagent, by-product (POCl₃) has a high boiling point, making separation difficult.[11] |

Safety Considerations

-

Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases.[12][13][14][15][16] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[12][13][14][16]

-

Nitrating Mixture: The mixture of concentrated sulfuric acid and nitric acid is extremely corrosive and a strong oxidizing agent. It should be handled with extreme care, and the nitration reaction should be conducted behind a blast shield.

-

Gas Trapping: The evolution of HCl and SO₂ gases during the chlorination step requires a proper gas trap (e.g., a bubbler containing a sodium hydroxide solution) to prevent their release into the atmosphere.

Conclusion

The synthesis of this compound is a robust two-step process that is readily achievable in a laboratory setting. The nitration of 3-Fluorobenzoic acid followed by chlorination with thionyl chloride provides a reliable and high-yielding route to this valuable synthetic intermediate. Careful attention to reaction conditions and safety protocols is paramount for a successful and safe synthesis.

References

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

-

Bioman Explains. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

-

Loba Chemie. THIONYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

JoVE. Video: Carboxylic Acids to Acid Chlorides. [Link]

- Google Patents.

-

Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]

- Google Patents. WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.

- Google Patents. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.

-

Reagentia. This compound (1 x 5 g). [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 2-Fluoro-4-Nitrobenzoic Acid: Properties and Applications. [Link]

-

Organic Syntheses. p-NITROBENZOIC ACID. [Link]

-

PrepChem.com. Synthesis of 2-nitrobenzoyl chloride. [Link]

- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

PubMed. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Expanding Role of 2-Nitrobenzoyl Chloride in Novel Materials and Agrochemicals. [Link]

Sources

- 1. This compound | 394-02-5 [m.chemicalbook.com]

- 2. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 3. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. westliberty.edu [westliberty.edu]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. lobachemie.com [lobachemie.com]

- 16. bionium.miami.edu [bionium.miami.edu]

Introduction: The Dual-Reactivity Profile of a Versatile Synthetic Building Block

An In-depth Technical Guide to the Reactivity of 5-Fluoro-2-nitrobenzoyl Chloride with Nucleophiles

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive acyl chloride group and an electron-deficient aromatic ring, provides two distinct sites for nucleophilic attack. The strategic placement of a nitro group ortho to the acyl chloride and para to the fluorine atom profoundly influences the molecule's electrophilicity. The nitro group acts as a powerful electron-withdrawing substituent, which not only activates the acyl chloride for nucleophilic acyl substitution but also primes the aromatic ring for potential nucleophilic aromatic substitution (SNAr).

This guide offers a detailed exploration of the reactivity of this compound with common nucleophiles. We will dissect the mechanistic underpinnings of its reactions at both the carbonyl carbon and the aromatic ring, explain the causality behind experimental choices, and provide actionable protocols for its synthetic application.

Part 1: Dominant Reactivity at the Acyl Chloride Functionality

The most accessible and kinetically favored reaction pathway for this compound involves the highly electrophilic carbonyl carbon of the acyl chloride group. This reactivity is characteristic of acyl chlorides and is further enhanced by the inductive and resonance effects of the ortho-nitro and meta-fluoro substituents. These electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to attack by a wide range of nucleophiles.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic two-step addition-elimination mechanism. The nucleophile first attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This intermediate is transient and rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

Caption: Nucleophilic Acyl Substitution Mechanism.

Reactivity with Amine Nucleophiles: Amide Synthesis

The reaction of this compound with primary or secondary amines is a robust and efficient method for synthesizing the corresponding amides. The reaction is typically rapid and high-yielding. A key consideration is the hydrochloric acid (HCl) byproduct, which can protonate the starting amine, rendering it non-nucleophilic. To prevent this, the reaction is almost always conducted in the presence of a base to act as an HCl scavenger.[1]

Commonly used bases include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or an excess of the reacting amine itself. The choice of solvent is typically an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[2]

Reactivity with Alcohol Nucleophiles: Ester Synthesis

Alcohols react with this compound to form esters. While alcohols are generally weaker nucleophiles than amines, the high reactivity of the acyl chloride ensures the reaction proceeds efficiently. As with amide synthesis, a base is required to neutralize the generated HCl. Pyridine is a classic choice, as it can also serve as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[1] The Schotten-Baumann reaction conditions, which involve an aqueous base, can also be employed for this transformation.[3][4]

Part 2: Latent Reactivity on the Aromatic Ring

While reactions at the acyl chloride are kinetically dominant, under specific conditions, this compound can undergo nucleophilic aromatic substitution (SNAr). This pathway involves the displacement of the fluoride ion from the aromatic ring, a reaction made feasible by the powerful activating effect of the para-nitro group.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step process distinct from SN1 or SN2 mechanisms.[5] It begins with the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The negative charge of this complex is delocalized onto the oxygen atoms of the para-nitro group, providing significant stabilization.[6][7][8] In the second, typically faster step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring.

Caption: SNAr Pathway via Meisenheimer Complex.

Reaction Conditions and Selectivity

Achieving SNAr in the presence of a highly reactive acyl chloride group requires careful selection of reaction conditions.

-

Nucleophile Choice: Strong, hard nucleophiles like alkoxides or hydroxide are typically required.

-

Temperature: SNAr reactions often necessitate elevated temperatures to overcome the higher activation energy compared to nucleophilic acyl substitution.

-

Protecting the Acyl Chloride: In many synthetic strategies, the acyl chloride would first be converted to a less reactive derivative (like an ester or amide) before subjecting the molecule to the harsher conditions needed for SNAr.

The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I.[6] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

Experimental Protocols

The following protocols are representative examples for the synthesis of amides and esters from this compound.

Protocol 1: Synthesis of N-Benzyl-5-fluoro-2-nitrobenzamide

This protocol details a standard procedure for amide formation.

Caption: Experimental Workflow for Amide Synthesis.

Methodology:

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition: Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

Protocol 2: Synthesis of Methyl 5-fluoro-2-nitrobenzoate

This protocol provides a general method for esterification.

Methodology:

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous THF, add pyridine (1.5 eq) under a nitrogen atmosphere.

-

Addition: Cool the mixture to 0°C and add methanol (2.0 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1M copper sulfate solution (to remove pyridine), and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude ester can be purified by column chromatography if necessary.

Data Summary

The following table summarizes the typical reaction conditions for the reaction of this compound with different classes of nucleophiles.

| Nucleophile Class | Product Type | Typical Base | Typical Solvent(s) | Temperature (°C) | Key Considerations |

| Primary/Secondary Amines | Amide | Triethylamine, DIPEA | DCM, THF, Ethyl Acetate | 0 to 25 | Fast reaction; base is crucial to prevent amine protonation.[9] |

| Alcohols | Ester | Pyridine, Triethylamine | THF, DCM | 0 to 25 | Slower than amidation; base is required.[3][4] |

| Water | Carboxylic Acid | None (hydrolysis) | Protic solvents or adventitious water | Ambient | A common side reaction; requires use of anhydrous conditions.[10] |

| Alkoxides/Hydroxides | Ester/Carboxylic Acid | The nucleophile itself | Alcohol, Water, THF | 0 to 100+ | Can lead to competing SNAr at higher temperatures.[8] |

Conclusion

This compound is a potent electrophile with a well-defined reactivity hierarchy. Under standard laboratory conditions, nucleophiles will overwhelmingly react at the acyl chloride position in a rapid and efficient nucleophilic acyl substitution to yield amides, esters, and other carboxylic acid derivatives. The electron-withdrawing substituents on the aromatic ring serve to activate this position. The potential for nucleophilic aromatic substitution at the C-F bond, while mechanistically feasible due to activation by the para-nitro group, represents a secondary, more challenging transformation that requires harsher conditions. This dual-reactivity profile, governed by kinetic and thermodynamic factors, makes this compound a versatile and valuable tool for the synthesis of complex, functionalized molecules in drug discovery and materials science.

References

-

BYJU'S. Nucleophilic aromatic substitution. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Zhang, M., et al. (2025). Comparative reactivity between 4‐fluorobenzoyl fluoride (2 d) and... ResearchGate. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

RSC Publishing. (2021). Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]

-

The Journal of Organic Chemistry. (2022). Renewable Reagent for Nucleophilic Fluorination. [Link]

-

ResearchGate. Scheme 1 Benzoyl chloride and its fluorinated analogues. [Link]

-

Sparrow Chemical. Fluorobenzyl Chloride Series. [Link]

- Google Patents. (1997).

-

National Institutes of Health. (2025). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. (2025). Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives. [Link]

-

Jurnal Kimia Sains dan Aplikasi. (2024). Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives. [Link]

-

University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

- Google Patents. (1995). EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5.

-

PubChem. 2-Nitrobenzoyl chloride. [Link]

-

National Institutes of Health. (2017). Concerted Nucleophilic Aromatic Substitutions. [Link]

-

RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-

ResearchGate. Synthesis of amides 5–21. Reagents and conditions: (i) thionyl chloride... [Link]

- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

PubChem. 2-Fluoro-5-nitrobenzoyl chloride. [Link]

- Google Patents. (1988). US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline.

-

YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

-

RSC Publishing. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]

-

YouTube. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). [Link]

-

RSC Publishing. 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives | Puspaningtyas | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pure.hud.ac.uk [pure.hud.ac.uk]

- 10. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrophilicity of 5-Fluoro-2-nitrobenzoyl chloride

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 5-Fluoro-2-nitrobenzoyl chloride, a key intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic placement of a nitro group ortho to the acyl chloride and a fluoro group in the meta position creates a molecule with significantly enhanced reactivity. This guide will dissect the electronic and structural factors governing its electrophilicity, offering a quantitative and mechanistic framework for its application. We will explore its reactivity through the lens of physical organic principles, supported by comparative data and detailed experimental protocols for its synthesis and utilization in acylation reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.

Introduction: The Architectural Logic of Enhanced Electrophilicity

In the landscape of acylating agents, substituted benzoyl chlorides are of paramount importance due to their tunable reactivity. This compound is a testament to the power of substituent effects in fine-tuning the electronic properties of a reactive center. The convergence of a strongly deactivating nitro group and an electronegative fluorine atom on the phenyl ring dramatically increases the partial positive charge on the carbonyl carbon, rendering it a highly potent electrophile.

The heightened electrophilicity of this molecule is not a mere academic curiosity; it translates to practical advantages in chemical synthesis, including faster reaction rates, milder reaction conditions, and the ability to acylate less reactive nucleophiles. These attributes are highly desirable in complex, multi-step syntheses, such as those encountered in drug discovery and development.[1] This guide will provide a detailed exploration of the underlying principles that make this compound a valuable tool for the modern chemist.

Electronic Landscape: Deconstructing Substituent Effects

The exceptional reactivity of this compound is a direct consequence of the powerful electron-withdrawing effects of its substituents. These effects are a combination of inductive and mesomeric (resonance) phenomena.[2]

-

The Dominance of the Ortho-Nitro Group: The nitro group (-NO₂) at the 2-position is the primary driver of the enhanced electrophilicity.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group exerts a strong pull on the electron density of the aromatic ring through the sigma bonds. This inductive withdrawal intensifies the electron-deficient nature of the ring.

-

Mesomeric Effect (-M): The nitro group actively delocalizes the pi electrons of the benzene ring onto itself via resonance. This effect is most pronounced at the ortho and para positions. Being ortho to the benzoyl chloride group, the nitro group significantly depletes electron density from the carbonyl carbon, thereby increasing its electrophilicity.

-

-

The Contribution of the Meta-Fluoro Group: The fluorine atom at the 5-position further enhances the electrophilicity, albeit to a lesser extent than the nitro group.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a potent inductive electron-withdrawing effect, further polarizing the C-F bond and pulling electron density from the ring.

-

Mesomeric Effect (+M): While fluorine possesses lone pairs that can participate in resonance, its +M effect is weak and is significantly outweighed by its strong -I effect, especially when positioned meta to the reactive center.

-

The synergistic combination of these electron-withdrawing forces results in a carbonyl carbon that is significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.

Quantitative Assessment: The Hammett Equation

The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic compounds.[3][4] It is expressed as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction with the substituted benzene derivative.

-

k₀ is the rate constant for the reaction with the unsubstituted benzene derivative.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

-

ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects.[3]

Reactivity Profile and Mechanistic Considerations

The primary reaction pathway for this compound is nucleophilic acyl substitution.[5] The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the departure of the chloride leaving group.

The high electrophilicity of the carbonyl carbon in this compound facilitates the initial nucleophilic attack, often leading to a lower activation energy for the reaction. This can result in faster reaction rates and the feasibility of using a broader range of nucleophiles, including those that are weakly nucleophilic.

Caption: Generalized mechanism of nucleophilic acyl substitution.

Synthesis of this compound

The synthesis of this compound is typically achieved by the chlorination of the corresponding carboxylic acid, 5-fluoro-2-nitrobenzoic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis from 5-Fluoro-2-nitrobenzoic Acid

Materials:

-

5-Fluoro-2-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-2-nitrobenzoic acid and anhydrous toluene.

-

Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The high reactivity of this compound makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its ability to readily form amide and ester bonds is crucial for the construction of a wide range of biologically active compounds.[1][6]

Example Application: Amide Bond Formation

The formation of an amide bond is one of the most common reactions in medicinal chemistry. This compound can efficiently acylate primary and secondary amines to form the corresponding amides.

Experimental Protocol: General Procedure for Amide Synthesis

Materials:

-

This compound

-

Primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₃ClFNO₃ | [7] |

| Molecular Weight | 203.55 g/mol | [7] |

| Appearance | Solid | [8] |

| CAS Number | 394-02-5 | [7] |

Conclusion

The strategic placement of electron-withdrawing groups in this compound results in a highly electrophilic and versatile reagent for organic synthesis. Its enhanced reactivity, governed by the combined inductive and mesomeric effects of the ortho-nitro and meta-fluoro substituents, allows for efficient acylation reactions under mild conditions. This guide has provided a comprehensive overview of the electronic principles underlying its reactivity, practical protocols for its synthesis and application, and its significance in the context of drug discovery. A thorough understanding of the electrophilic nature of this compound empowers researchers and scientists to harness its full potential in the creation of novel and complex molecular architectures.

References

- Journal of the American Chemical Society. (n.d.). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent and substituent effects in solvolyses of benzoyl chlorides. Variation of mechanisms from Grunwald–Winstein correlation analyses with YBnCl scales.

- Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.

- Macsen Chemicals. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.

- National Center for Biotechnology Information. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.

- Scribd. (n.d.). The Hammett plot for hydrolysis of the acid chlorides of benzoic acids2.

- Wikipedia. (n.d.). Hammett equation.

- ResearchGate. (n.d.). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides.

- Biosynth. (n.d.). This compound.

- Oxford Reference. (n.d.). Hammett equation.

- CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.).

- PubChem. (n.d.). 2-Fluoro-5-nitrobenzoyl chloride.

- Smolecule. (n.d.). Buy 5-Chloro-2-nitrobenzoyl chloride.

- ChemicalBook. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). 2-Fluoro-5-nitrobenzoyl chloride.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Expanding Role of 2-Nitrobenzoyl Chloride in Novel Materials and Agrochemicals.

- Reagentia. (n.d.). This compound (1 x 5 g).

- Matrix Scientific. (n.d.). 2-Fluoro-5-nitrobenzoyl chloride.

- Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE.

- ChemicalBook. (2022). This compound.

- Google Patents. (2016). Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.

- Ossila. (n.d.). 2-Fluoro-5-nitrobenzoic acid.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- BenchChem. (2025). An In-depth Technical Guide on the Electrophilicity of 4-Nitrobenzoyl Chloride.

- Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrobenzoic acid.

- CPHI Online. (n.d.). 2-Chloro-4-Fluoro-5-Nitrobenzoyl Chloride.

- Sigma-Aldrich. (n.d.). 2-Nitrobenzoyl chloride.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. oxfordreference.com [oxfordreference.com]

- 5. Buy 5-Chloro-2-nitrobenzoyl chloride | 41994-44-9 [smolecule.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 394-02-5 [m.chemicalbook.com]

- 8. This compound | 394-02-5 | AAA39402 [biosynth.com]

A Technical Guide to the Spectroscopic Profile of 5-Fluoro-2-nitrobenzoyl chloride

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-Fluoro-2-nitrobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive modeling, corroborated by empirical data from structurally analogous compounds, to offer a robust and scientifically-grounded spectroscopic profile.

Introduction and Molecular Structure

This compound, with the chemical formula C₇H₃ClFNO₃ and a molecular weight of 203.55 g/mol , is a substituted aromatic acyl chloride. Its structure is characterized by a benzene ring substituted with a benzoyl chloride group, a nitro group, and a fluorine atom. The relative positions of these functional groups—the nitro group ortho to the benzoyl chloride and the fluorine atom meta to the benzoyl chloride—create a unique electronic environment that is reflected in its spectroscopic signatures. Understanding this profile is crucial for reaction monitoring, quality control, and structural verification in synthetic workflows.

Below is a diagram illustrating the molecular structure and numbering of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. These predictions are based on established computational models and are interpreted in the context of experimental data from similar substituted benzoyl chlorides.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The predicted chemical shifts (in ppm, relative to TMS) and their assignments are presented in the table below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | ~8.3 | Doublet of Doublets | J(H3-H4) ≈ 8.5, J(H3-F) ≈ 5.5 |

| H-4 | ~7.8 | Triplet | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 8.5 |

| H-6 | ~8.1 | Doublet of Doublets | J(H6-H4) ≈ 8.5, J(H6-F) ≈ 2.5 |

Interpretation:

-

H-3: This proton is expected to be the most downfield-shifted due to the deshielding effects of the adjacent nitro group and the benzoyl chloride group. It will likely appear as a doublet of doublets due to coupling with H-4 and the fluorine atom.

-

H-4: This proton is anticipated to be the most upfield-shifted of the three aromatic protons. It should appear as a triplet due to coupling with both H-3 and H-6.

-

H-6: The chemical shift of this proton is influenced by the ortho-benzoyl chloride group and the para-fluorine atom. It is predicted to be a doublet of doublets due to coupling with H-4 and a smaller coupling to the fluorine atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The predicted chemical shifts are summarized in the following table.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~132 |

| C-2 | ~150 |

| C-3 | ~125 |

| C-4 | ~129 |

| C-5 | ~165 (d, J(C-F) ≈ 250 Hz) |

| C-6 | ~118 |

| C=O | ~168 |

Interpretation:

-

C=O: The carbonyl carbon of the benzoyl chloride group is expected to have the most downfield chemical shift.

-

C-5: The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (J(C-F)) and will be significantly downfield-shifted.

-

C-2: The carbon attached to the nitro group will also be deshielded and appear at a downfield chemical shift.

-

C-1, C-3, C-4, C-6: The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents.

Experimental Protocol for NMR Spectroscopy

To acquire experimental NMR data for this compound, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-